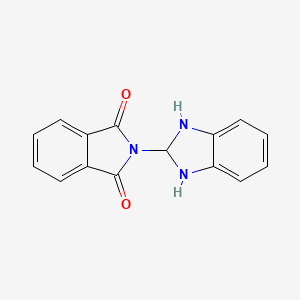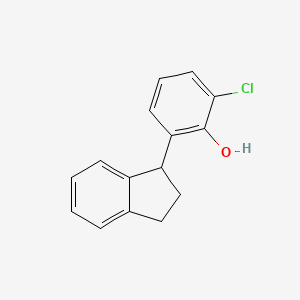![molecular formula C16H14N2OS B14423327 (3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone CAS No. 81224-01-3](/img/structure/B14423327.png)
(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone is a complex organic compound characterized by its unique thieno-diazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c][1,2]diazepine core, followed by the introduction of the dimethyl and phenyl groups. Common reagents used in these reactions include thionyl chloride, dimethylamine, and phenylmagnesium bromide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products can further undergo additional reactions to yield more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have explored its use in treating conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with multiple biological systems.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
3,3-Difluoropyrrolidine hydrochloride: Used as a building block in the synthesis of various organic compounds.
Vinyl chloride: Commonly used in the production of polyvinyl chloride (PVC) and other polymers.
Uniqueness
What sets (3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone apart from these similar compounds is its unique thieno-diazepine structure. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. As studies continue to uncover its properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technology.
Properties
CAS No. |
81224-01-3 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3,5-dimethylthieno[2,3-c]diazepin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14N2OS/c1-11-10-12(2)17-18(16-14(11)8-9-20-16)15(19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
VQFOAHZAKKHZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN(C2=C1C=CS2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


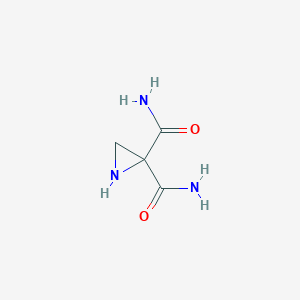

methanone](/img/structure/B14423254.png)
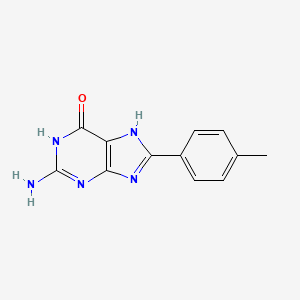

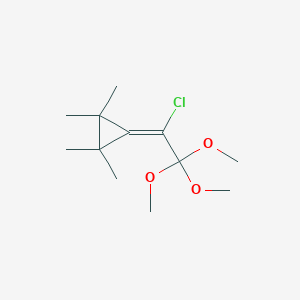
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
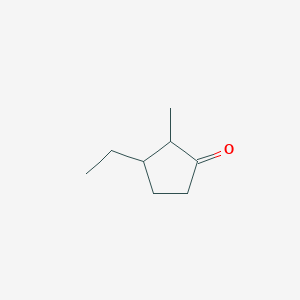
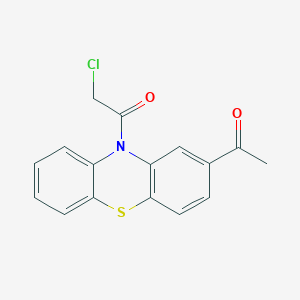
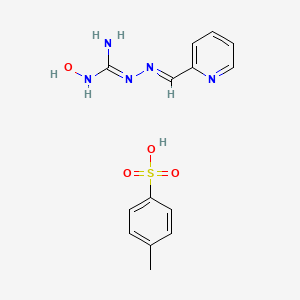
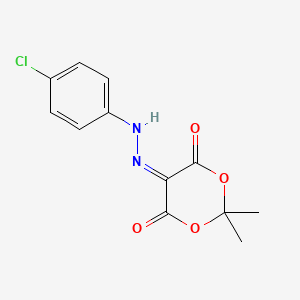
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
